molecular formula C11H13NO4 B8644330 Ethyl 2-(3-carbamoylphenoxy)acetate

Ethyl 2-(3-carbamoylphenoxy)acetate

Cat. No. B8644330
M. Wt: 223.22 g/mol
InChI Key: BADPJTCPOGQANB-UHFFFAOYSA-N
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Patent
US08940726B2

Procedure details

To a stirred mixture of 3-hydroxybenzamide (300 mg, 2.19 mmol) in MeCN (5 mL) was added ethyl bromoacetate (545 mg, 3.29 mmol) and K2CO3 (907 mg, 6.57 mmol). The mixture was stirred at 80° C. for 4 hours. The mixture was filtered and the filtrate concentrated. The residue was directly for the next step. LCMS (m/z): 224.1 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
545 mg
Type
reactant
Reaction Step Two
Name
Quantity
907 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].C([O-])([O-])=O.[K+].[K+]>CC#N>[C:5]([C:4]1[CH:3]=[C:2]([CH:10]=[CH:9][CH:8]=1)[O:1][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])(=[O:6])[NH2:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
OC=1C=C(C(=O)N)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
545 mg
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
907 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(N)(=O)C=1C=C(OCC(=O)OCC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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